Tin(IV) chlorin e6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

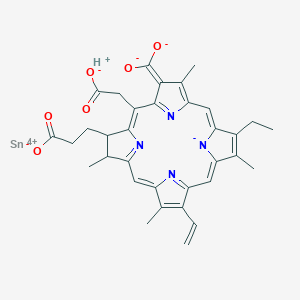

Tin(IV) chlorin e6, also known as this compound, is a useful research compound. Its molecular formula is C34H32N4O6Sn and its molecular weight is 711.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes photosensitizers like Tin(IV) chlorin e6 to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues.

Case Studies

- A study demonstrated that Sn(IV) chlorin e6 conjugated with antibodies effectively targeted and killed methicillin-resistant Staphylococcus aureus (MRSA) when exposed to light, achieving over 99% bacterial reduction .

- Another investigation reported that Sn(IV) chlorin e6 conjugated with iron oxide nanoparticles enhanced the efficacy of photothermal therapy against glioblastoma cells, combining both photothermal and photodynamic effects for improved therapeutic outcomes .

Antimicrobial Applications

Sn(IV) chlorin e6 has shown remarkable efficacy against various bacterial strains, particularly resistant ones.

Efficacy Against Resistant Strains

- The selective lethal photosensitization of MRSA using IgG-conjugated Sn(IV) chlorin e6 was shown to be significantly more effective than unconjugated forms, highlighting its potential as an alternative treatment for antibiotic-resistant infections .

- In another study, immunoconjugates using Sn(IV) chlorin e6 were developed to selectively target and kill Pseudomonas aeruginosa, demonstrating the compound's versatility in combating multi-drug resistant pathogens .

Nanotechnology Applications

The incorporation of Sn(IV) chlorin e6 into nanocarriers has opened new avenues for enhancing its solubility and bioavailability.

Nanocarrier Systems

- Various studies have explored the encapsulation of this compound in polymeric nanoparticles, liposomes, and other nanoplatforms. These systems improve the pharmacokinetics of the compound by prolonging circulation time and enhancing tumor targeting capabilities .

- For instance, the development of β-M-Ce6 as a modified version showed a 1000-fold increase in therapeutic efficacy compared to traditional photosensitizers by improving tumor selectivity and stability .

Comparative Data Table

化学反应分析

Solvent-Dependent Solubility and Aggregation

SnCe6 exhibits distinct solubility and aggregation behaviors in different solvents:

-

Polar Solvents : SnCe6 dissolves readily in methanol and PBS, with higher molar extinction coefficients in polar environments .

-

Protein Interactions : Serum proteins (e.g., fetal bovine serum, bovine serum albumin) induce aggregation, reducing absorption at the Soret (400–410 nm) and Q bands (635–660 nm) .

Photobleaching Mechanisms

Photobleaching of SnCe6 under laser irradiation (635 nm, 225 mW/cm²) involves singlet oxygen (¹O₂)-mediated degradation:

Key Findings:

-

Rate of Photobleaching :

Environment Photobleaching Rate (ΔA/min) Neat PBS 0.012 PBS + 1% BSA 0.018 PBS + 10% FBS 0.025 PBS + 10% FBS + 1 mM Histidine 0.010 -

Role of Reactive Oxygen Species (ROS) :

Spectral Changes During Irradiation:

-

Soret Band (400–410 nm) : Broadening and reduced intensity due to aggregation .

-

Q Band (635 nm) : Progressive decrease in absorbance, correlating with ¹O₂ production .

pH-Dependent Reactivity

SnCe6 exhibits pH-sensitive behavior in biological systems:

-

Cellular Uptake :

pH Cellular Uptake Efficiency 6.4 92% 7.4 68% Acidic environments enhance uptake in cancer cells, likely due to protonation of carboxyl groups improving membrane permeability .

-

Stability in Serum : No structural degradation observed in PBS with 10% FBS at pH 6.4–7.4 over 72 hours .

Conjugation Reactions

SnCe6 forms stable conjugates with biomolecules for targeted applications:

IgG–SnCe6 Conjugate:

Nanoparticle Complexes:

-

LDH Nanovectors : SnCe6 intercalated into layered double hydroxides (LDHs) shows controlled release (72-hour sustained profile) and enhanced PDT efficacy .

Stability and Degradation

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Tin(IV) chlorin e6, and how do reaction conditions influence product purity?

this compound is typically synthesized via metallation of chlorin e6 with tin(IV) precursors. A common method involves refluxing chlorin e6 with SnCl₄ in anhydrous methanol under inert gas (e.g., nitrogen) to prevent oxidation. Purity is highly dependent on stoichiometric ratios (e.g., 1:1.2 molar ratio of chlorin e6 to SnCl₄) and reaction time (6–8 hours at 60°C). Post-synthesis purification via column chromatography (silica gel, chloroform/methanol eluent) is critical to remove unreacted tin salts . Researchers should validate product purity using UV-Vis spectroscopy (characteristic Soret band at ~400 nm) and elemental analysis .

Q. How should researchers characterize the structural integrity of this compound to confirm metal-ligand coordination?

Key techniques include:

- NMR spectroscopy : Disappearance of free chlorin e6 proton signals (e.g., NH protons at δ 12 ppm) indicates successful metallation.

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks matching the expected molecular formula (e.g., [C₃₄H₃₂N₄O₆Sn]⁺).

- X-ray crystallography : Single-crystal structures provide definitive proof of Sn(IV) coordination geometry (e.g., octahedral vs. square planar) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) due to potential respiratory and dermal toxicity.

- Store in airtight, light-resistant containers to prevent degradation.

- Emergency procedures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately. Reference safety data sheets (SDS) for chlorin e6 and SnCl₄ for hazard-specific guidance .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photophysical properties of this compound across studies?

Contradictions in data (e.g., fluorescence quantum yield or singlet oxygen generation) often arise from:

- Sample purity : Trace solvents or unreacted tin salts can quench excited states. Validate purity via HPLC.

- Experimental conditions : Oxygen content, solvent polarity, and excitation wavelength significantly affect measurements. Standardize protocols (e.g., degas solvents with nitrogen).

- Instrument calibration : Cross-check with reference compounds (e.g., methylene blue for singlet oxygen assays) .

Q. What strategies optimize this compound for targeted applications in photodynamic therapy (PDT)?

- Functionalization : Introduce hydrophilic groups (e.g., polyethylene glycol) to enhance aqueous solubility and tumor uptake.

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve bioavailability and reduce off-target effects.

- In vitro/in vivo correlation : Validate PDT efficacy using 3D tumor spheroids and murine models, monitoring ROS generation via luminescence probes .

Q. How do computational methods aid in predicting the reactivity of this compound with biological substrates?

Density Functional Theory (DFT) calculations can model:

- Electron transfer pathways : Predict sites of ROS generation (e.g., singlet oxygen vs. superoxide).

- Binding affinities : Simulate interactions with cellular targets (e.g., albumin or membrane receptors).

- Solvent effects : Use implicit solvent models (e.g., PCM) to approximate aqueous environments .

Q. Methodological Guidance

Designing experiments to study this compound’s stability under physiological conditions:

- pH stability : Incubate the compound in buffers (pH 4–9) and monitor degradation via UV-Vis over 24 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Light sensitivity : Expose to simulated sunlight (Xe lamp) and quantify photobleaching rates .

Resolving conflicting data on this compound’s redox behavior:

- Perform cyclic voltammetry (CV) under controlled conditions (e.g., non-aqueous electrolytes like TBAPF₆ in DMF).

- Compare reduction potentials with theoretical values from DFT.

- Account for adsorption artifacts by using polished electrodes and repetitive scanning .

Q. Data Presentation and Reproducibility

Best practices for reporting synthetic yields and characterization data:

Include a table summarizing:

| Parameter | Method | Result | Reference |

|---|---|---|---|

| Yield | Gravimetric analysis | 68% | |

| Purity | HPLC (C18 column) | >95% | |

| λmax | UV-Vis | 402 nm |

Ensure raw data (e.g., NMR spectra, chromatograms) are archived in supplementary materials .

Ensuring reproducibility in this compound studies:

属性

CAS 编号 |

128835-29-0 |

|---|---|

分子式 |

C34H32N4O6Sn |

分子量 |

711.3 g/mol |

IUPAC 名称 |

3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;tin(4+) |

InChI |

InChI=1S/C34H36N4O6.Sn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+4/p-4 |

InChI 键 |

FNPOHMCPKIQLBU-UHFFFAOYSA-J |

SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |

规范 SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |

同义词 |

SnCe6 tin(IV) chlorin e6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。